Spirosolan-3-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNPYHXGMWJBLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859106 | |
| Record name | Spirosolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tomatidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77-59-8, 79464-64-5 | |
| Record name | Tomatidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC224427 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tomatidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 - 211 °C | |
| Record name | Tomatidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Structural Elucidation and Advanced Characterization Methodologies for Spirosolan 3 Ol
Advanced Spectroscopic Techniques in Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure of Spirosolan-3-ol at the atomic and molecular levels.
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. The molecular formula for this compound is C₂₇H₄₅NO₂, corresponding to a molecular weight of approximately 415.7 g/mol . nih.gov
Electrospray Ionization (ESI) is a soft ionization technique frequently coupled with MS for the analysis of steroidal alkaloids and their glycosides. nih.govresearchgate.net It is particularly useful as it typically generates protonated molecules, such as the [M+H]⁺ ion, with minimal fragmentation, allowing for clear determination of the molecular weight. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used method for the analysis of complex mixtures containing spirosolane-type compounds. nih.govnih.gov This technique combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. In LC-MS/MS, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID) to generate a series of characteristic product ions. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule. For instance, the fragmentation of spirosolane (B1244043) and spirostane aglycones can help identify the core steroidal structure. researchgate.net
Ion Trap Mass Spectrometry has been specifically used to analyze this compound. nih.govnih.gov In an ion trap instrument, ions are confined in a three-dimensional electric field. They can be sequentially fragmented (MSⁿ) to provide detailed structural information. nih.gov For this compound, MS/MS analysis of the [M+H]⁺ precursor ion (m/z 416.3523) yields distinct fragment ions that are crucial for its identification. nih.gov
Table 1: MS/MS Fragmentation Data for this compound
| Precursor Ion Type | Precursor m/z | Instrument Type | Top Product Ion m/z | 2nd Highest Product Ion m/z | 3rd Highest Product Ion m/z | Source |
|---|---|---|---|---|---|---|
| [M+H]⁺ | 416.3523 | Ion Trap | 114 | 255 | 273 | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical elucidation of this compound. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each carbon and hydrogen atom in the molecule.
The ¹³C NMR spectrum of the spirostan (B1235563) framework serves as a reference for identifying the core structure. sci-hub.se Specific signals in the ¹H and ¹³C NMR spectra are characteristic of the spirosolane skeleton. For example, key signals include those for the oxymethine carbon at C-3 (around δ 78.5 ppm) and the oxymethylene carbon at C-26 (around δ 66.4 ppm), which are indicative of the hydroxyl group and the spiroketal side chain, respectively. researchgate.net
NMR is particularly powerful for determining the stereochemistry at various chiral centers, such as C-22 and C-25. The chemical shift difference (Δδ) between the geminal protons at the C-26 position (H₂-26) in the ¹H NMR spectrum is a well-established method for assigning the configuration at C-25. A small chemical shift difference (Δδab = δa - δb < 0.2 ppm) is indicative of a 25R configuration, while a larger difference (Δδab > 0.5 ppm) suggests a 25S configuration. researchgate.net This distinction is critical as both epimers can exist in nature.
Table 2: Selected ¹³C NMR Chemical Shift Data for Spirosolane-type Compounds
| Carbon Atom | Typical Chemical Shift (δ, ppm) in CDCl₃ | Significance | Source |
|---|---|---|---|
| C-3 | ~71.0 | Carbon bearing the hydroxyl group | sci-hub.se |
| C-5 | ~45.0 | A/B ring junction | sci-hub.se |
| C-16 | ~81.0 | Spiroketal carbon | sci-hub.se |
| C-22 | ~110.0 | Spiroketal carbon | sci-hub.se |
| C-26 | ~67.0 | Oxymethylene in F-ring | researchgate.net |
X-ray crystallography stands as the definitive method for determining the three-dimensional structure and absolute configuration of crystalline compounds. nih.govspringernature.com The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides precise information about the electron density within the crystal, allowing for the exact placement of every atom in the molecule. springernature.com
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the isolation of this compound from natural sources and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the most common and efficient technique for the separation, identification, and purification of spirostanol (B12661974) and spirosolane compounds from complex plant extracts. nih.govresearchgate.netmdpi.com
Methodologies typically employ reversed-phase chromatography, using stationary phases such as C18 or C8 columns. mdpi.comomicsonline.org Elution is achieved using a gradient mobile phase, commonly consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid to improve peak shape and ionization for MS detection. nih.govomicsonline.org
Detection can be performed using various detectors. A Diode Array Detector (DAD) can be used, but since many steroidal alkaloids lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often preferred for sensitive and specific detection. nih.govresearchgate.net HPLC coupled with MS (LC-MS) is particularly powerful, providing retention time, molecular weight, and structural data simultaneously. nih.gov The technique is also fundamental for assessing the purity of isolated this compound by detecting and quantifying any potential impurities.
Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is a high-resolution technique used for the analysis of sterols and related compounds. aocs.orgresearchgate.net However, due to the low volatility and high polarity of steroidal alkaloids like this compound, which contains a hydroxyl group, direct analysis by GC is challenging. mdpi.com
To overcome this limitation, a derivatization step is mandatory to increase the analyte's volatility and thermal stability. mdpi.comresearchgate.net The most common strategy is the conversion of the polar hydroxyl group into a less polar, more volatile ether or ester. nih.gov Silylation, which involves reacting the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether, is a widely used and effective method. aocs.orgnih.gov Acetylation to form acetate (B1210297) esters is another viable approach. nih.gov
Once derivatized, the compound can be readily analyzed by GC-MS. mdpi.com The retention time of the derivatized this compound provides one level of identification, while the mass spectrum provides a fragmentation pattern that confirms the structure. nih.gov GC-MS is a highly sensitive and specific method for the quantification and purity control of this compound, provided that appropriate derivatization is performed. nih.govjfda-online.com
Biosynthetic Pathways and Metabolic Engineering of Spirosolan 3 Ol
Precursor Incorporation and Enzymatic Transformations
The formation of Spirosolan-3-ol begins with common precursors and proceeds through a series of specialized enzymatic reactions.
The backbone of this compound is derived from the sterol cholesterol. mdpi.com In plants, the biosynthesis of sterols like cholesterol occurs through the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methyl-d-erythritol 4-phosphate (MEP) pathway in plastids. mdpi.comnih.gov Both pathways generate isopentenyl diphosphate (B83284) (IPP), a key building block. mdpi.comnih.gov Through a series of condensations, IPP is converted to farnesyl diphosphate (FPP) and then to squalene. nih.gov Squalene is then oxidized to 2,3-oxidosqualene (B107256), which serves as a crucial branch point for the synthesis of various sterols and triterpenoids. mdpi.comnih.gov
In the biosynthesis of spirosolane-type alkaloids, cholesterol is a key intermediate. mdpi.com The pathway leading from 2,3-oxidosqualene to cholesterol involves several enzymatic steps. nih.gov Once formed, cholesterol undergoes a series of modifications to create the characteristic spirosolane (B1244043) skeleton. These modifications are catalyzed by a suite of enzymes that introduce nitrogen and form the heterocyclic spiroketal structure.
A critical family of enzymes in the biosynthesis of steroidal glycoalkaloids (SGAs), which are glycosylated forms of steroidal alkaloids like this compound, are the GLYCOALKALOID METABOLISM (GAME) enzymes. nih.govnih.govresearchgate.net Among these, GLYCOALKALOID METABOLISM1 (GAME1) has been identified as a key player in tomato (Solanum lycopersicum). nih.govnih.govresearchgate.net
GAME1 functions as a galactosyltransferase. nih.govnih.govresearchgate.net It specifically catalyzes the glycosylation of the steroidal alkaloid aglycone, tomatidine (B1681339), by attaching a galactose moiety to the C-3β position. nih.gov This reaction is a crucial step in the formation of α-tomatine, a major SGA in tomato. nih.gov The downregulation of the GAME1 gene in tomato plants leads to a significant reduction in α-tomatine levels and a corresponding accumulation of its precursors, including tomatidine. nih.gov This demonstrates the essential role of GAME1 in the later stages of SGA biosynthesis. nih.gov The activity of recombinant GAME1 protein has been confirmed in vitro, where it successfully catalyzed the galactosylation of tomatidine in the presence of UDP-galactose. nih.gov
Other GAME enzymes are also involved in the broader pathway. For instance, a series of GAME enzymes (GAME6, GAME8, GAME11, GAME4, GAME12) are responsible for the initial conversion of cholesterol to dehydrotomatidine (tomatidenol). google.com Subsequently, other UGTs like GAME1, GAME17, GAME18, and GAME2 are involved in the glycosylation of dehydrotomatidine and tomatidine. google.com
The biosynthesis of this compound and related steroidal glycoalkaloids is under tight genetic control. The expression of the genes encoding the biosynthetic enzymes is regulated by various transcription factors. For example, the AP2/ERF transcription factor GLYCOALKALOID METABOLISM 9 (GAME9) has been shown to positively regulate the biosynthesis of SGAs in both tomato and potato. mdpi.com
Furthermore, studies have shown that the expression of biosynthetic genes can be influenced by other regulatory proteins. In tomato, the SlDOG1 protein has been found to affect the biosynthesis of SGAs by regulating the expression of GAME genes. mdpi.com Overexpression of SlDOG1 led to an accumulation of certain SGAs, indicating its role as a transcriptional regulator in this pathway. mdpi.com
The regulation of sterol biosynthesis itself is also a critical control point. Genes involved in the sterol biosynthetic pathway, such as those encoding sterol C-14 reductase, are subject to regulation. nih.gov For instance, the expression of the FK gene, which encodes a sterol C-14 reductase, can be transiently induced and then repressed by brassinolide (B613842) treatment. nih.gov This highlights the complex feedback mechanisms that control the flow of precursors into the steroidal alkaloid pathway.
Biological Context of Biosynthesis
The production of this compound is not uniform and is influenced by the plant species, developmental stage, and environmental conditions.
This compound and its glycosylated derivatives are characteristic specialized metabolites found in members of the Solanaceae family. nih.govnih.govresearchgate.net These compounds have been identified in various species within this family, including Solanum lycopersicum (tomato), Solanum tuberosum (potato), and Solanum melongena (eggplant). google.com For instance, soladulcidine (B192414), another name for this compound, has been reported in Solanum kieseritzkii and Solanum pimpinellifolium. nih.gov
In tomato (Solanum lycopersicum), the major steroidal glycoalkaloid is α-tomatine, which is a glycoside of the spirosolane aglycone tomatidine. nih.govgoogle.com High concentrations of α-tomatine are found in the green tissues of the tomato plant, including the leaves, flower buds, and green fruit. google.commdpi.com As the fruit ripens, the levels of α-tomatine typically decrease. mdpi.com
Table 1: Occurrence of this compound and Related Compounds in Solanaceae Species
| Compound | Plant Species | Reference |
|---|---|---|
| This compound (Soladulcidine) | Solanum kieseritzkii, Solanum pimpinellifolium | nih.gov |
| α-Tomatine (a glycoside of tomatidine) | Solanum lycopersicum (tomato) | nih.govgoogle.com |
| α-Chaconine and α-Solanine | Solanum tuberosum (potato) | google.com |
| α-Solamargine and α-Solasonine | Solanum melongena (eggplant) | google.com |
The accumulation of this compound and its derivatives is influenced by both developmental and environmental cues. In tomato, for example, the concentration of α-tomatine is highest in green, unripe fruit and decreases significantly as the fruit ripens. mdpi.com This developmental regulation suggests a role for these compounds in protecting the young, vulnerable fruit from pathogens and herbivores.
Environmental factors can also modulate the biosynthesis of steroidal alkaloids. Abiotic and biotic elicitors have been shown to induce the synthesis of steroidal saponins (B1172615), which share a common biosynthetic precursor with spirosolane alkaloids. mdpi.com For instance, methyl jasmonate (MeJA), a plant hormone involved in stress responses, can induce the production of these compounds. mdpi.com Similarly, other stressors such as ethylene (B1197577) and salt stress have been reported to increase the accumulation of steroidal saponins. mdpi.com While direct evidence for environmental effects on this compound is specific, the known responses of the broader steroidal alkaloid and saponin (B1150181) pathways suggest that its accumulation is likely responsive to environmental challenges.
Table 2: Factors Influencing Steroidal Alkaloid/Saponin Accumulation
| Factor | Effect on Accumulation | Reference |
|---|---|---|
| Fruit Ripening (in tomato) | Decreases α-tomatine levels | mdpi.com |
| Methyl Jasmonate (MeJA) | Induces steroidal saponin synthesis | mdpi.com |
| Ethylene | Increases steroidal saponin production | mdpi.com |
| Salt Stress | Increases steroidal saponin production | mdpi.com |
Microbial Biotransformation and Degradation Pathways
The structural modification of this compound and related spirosolane alkaloids by microorganisms is a key area of research for the generation of new, pharmacologically relevant compounds. Microbes employ a range of catabolic and anabolic reactions to process these complex natural products.
Microbial biotransformation of steroid alkaloids, such as those with a spirosolane structure, prominently features oxidation and reduction reactions. These processes are highly specific, often targeting particular functional groups on the steroid nucleus with a high degree of stereoselectivity. nih.gov
One of the most common microbial transformations observed for spirosolane alkaloids is the oxidation of the 3β-hydroxyl group to a 3-keto group. This reaction is catalyzed by hydroxysteroid dehydrogenases (HSDs), enzymes that are widespread in bacteria and fungi. For instance, studies on tomatidine, a spirosolane alkaloid structurally similar to this compound, have demonstrated its dehydrogenation by strains of Nocardia. nih.gov This conversion results in the formation of the corresponding 3-keto derivative, tomatidenone. This oxidation is a critical step as the introduction of a keto group at C-3 can significantly influence the molecule's biological activity.
While oxidation at the C-3 position is a well-documented process, microbial systems are also capable of other oxidative modifications, such as hydroxylations at various positions on the steroid backbone. Although direct evidence for the microbial hydroxylation of this compound is limited, the known capabilities of microbial cytochrome P450 monooxygenases and other hydroxylating enzymes in steroid metabolism suggest that such transformations are feasible. longdom.org These enzymes can introduce hydroxyl groups at non-activated carbon atoms, leading to a diverse array of hydroxylated derivatives.
Reduction reactions, although less commonly reported for spirosolane alkaloids compared to oxidation, can also occur. These reactions can involve the reduction of keto groups back to hydroxyl groups or the saturation of double bonds within the steroid rings. Such reductions are typically catalyzed by reductases and can exhibit high stereospecificity, leading to the formation of specific isomers.
Table 1: Examples of Microbial Oxidation of Spirosolane Alkaloids
| Substrate | Microorganism | Transformation Type | Product |
| Tomatidine | Nocardia sp. | Dehydrogenation (Oxidation) | Tomatidenone |
The enzymatic machinery responsible for the modification of this compound and its analogues in microorganisms is diverse and highly specific. The key enzymes involved in these transformations include hydroxysteroid dehydrogenases, monooxygenases, and potentially other oxidoreductases.
Hydroxysteroid Dehydrogenases (HSDs): As mentioned, HSDs are pivotal in the oxidation of the C-3 hydroxyl group of spirosolane alkaloids. These enzymes are typically NAD(P)+-dependent and facilitate the transfer of a hydride from the steroid substrate to the cofactor, resulting in the formation of a ketone. The reaction catalyzed by a 3β-HSD on a spirosolane substrate can be represented as:
Spirosolan-3β-ol + NAD(P)+ ⇌ Spirosolan-3-one + NAD(P)H + H+
This reversible reaction allows for both oxidation and reduction, depending on the specific enzyme and the cellular redox balance. The dehydrogenation of tomatidine by Nocardia is a classic example of this enzymatic mechanism in action on a spirosolane alkaloid. nih.gov
Monooxygenases: Microbial monooxygenases, particularly cytochrome P450 enzymes, are renowned for their ability to hydroxylate a wide range of substrates, including steroids. longdom.org While direct microbial hydroxylation of this compound is not extensively documented, the enzymatic potential is evident from plant biosynthetic pathways. For example, in potato and tomato plants, dioxygenases, a type of non-heme iron-dependent oxygenase, are responsible for hydroxylating the spirosolane skeleton, which can lead to ring rearrangements and the formation of different alkaloid types like solanidanes. nih.govresearchgate.net This suggests that microbial oxygenases could be identified or engineered to perform similar hydroxylations on this compound, introducing hydroxyl groups at various positions and creating novel derivatives.
The general mechanism for a monooxygenase-catalyzed hydroxylation is:
Substrate-H + O2 + NAD(P)H + H+ → Substrate-OH + H2O + NAD(P)+
Other Enzymatic Modifications: Beyond oxidation and reduction, other enzymatic modifications could be envisioned. For instance, glycosyltransferases could be used to attach sugar moieties to the hydroxyl group of this compound, creating glycosides with altered solubility and bioavailability. Conversely, glycosidases could be employed to remove sugar units from glycosylated spirosolane alkaloids. While this compound is an aglycone, these enzymatic reactions are highly relevant in the broader context of spirosolane alkaloid biotransformation.
Table 2: Key Enzymes in the Microbial Modification of Steroid Alkaloids
| Enzyme Class | Reaction Type | Substrate Moiety | Potential Product Moiety |
| Hydroxysteroid Dehydrogenase | Oxidation/Reduction | 3-hydroxyl | 3-keto |
| Monooxygenase (e.g., Cytochrome P450) | Hydroxylation | C-H bond | C-OH group |
| Dioxygenase | Hydroxylation, Ring cleavage/rearrangement | Steroid skeleton | Hydroxylated/rearranged skeleton |
Synthetic Chemistry Approaches to Spirosolan 3 Ol and Analogues
Total Synthesis Strategies
While the total synthesis of complex steroidal alkaloids like spirosolan-3-ol is a formidable challenge, general strategies for constructing the characteristic spiro-fused ring systems are well-established in organic chemistry. A total synthesis of tomatidine (B1681339) (an isomer of this compound) has been achieved, highlighting key strategic disconnections. researchgate.netnih.gov
Methodologies for Spirosolane (B1244043) Skeleton Construction
The construction of the spirosolane skeleton, specifically the F-ring spiroaminoketal system, is the central challenge. Modern synthetic strategies often employ convergent approaches where the steroidal ABCD-ring system and the EF-ring side chain are synthesized separately and then coupled.
Key reactions and methodologies applicable to the formation of spirocyclic systems include:
Intramolecular Cyclization and Rearrangement: In one approach to spirotryprostatin A, an intramolecular cyclization followed by an osmium tetroxide-mediated oxidative rearrangement was utilized to form the spirocyclic core.
Diels-Alder Cycloaddition: This powerful reaction can be used to form the bicyclic systems that are precursors to the steroidal framework, as demonstrated in the synthesis of spirosorbicillinols. nih.gov
Intramolecular Enol Oxidative Coupling (EOC): This method has been proposed for constructing rigid spiro[bicyclo[3.2.2]nonane] systems, which share features with the steroidal core. ox.ac.uk
Suzuki–Miyaura Coupling: A gram-scale synthesis of tomatidine, which shares the spirosolane skeleton, employed a Suzuki–Miyaura-type coupling. researchgate.netnih.govnih.gov This key step grafts an enantiopure F-ring side chain onto the main steroidal scaffold, which is accessible from diosgenin. researchgate.netnih.govnih.gov
Spiroketal Opening and Amination: Following the coupling, a sequence involving a Lewis acid-mediated spiroketal opening, azide (B81097) substitution, and subsequent reduction is used to form the spiroaminoketal functionality of the final product. researchgate.netnih.gov
Stereoselective Synthesis of Chiral Centers within the this compound Scaffold
The this compound molecule contains multiple stereocenters, and their precise control is paramount for achieving the correct diastereomer. The synthesis of related natural products provides a playbook of effective stereocontrol strategies.
Chiral Auxiliaries: The use of chiral auxiliaries, such as p-menthane-3-carboxaldehyde, has been successful in the stereoselective synthesis of other alkaloids. mdpi.com
Catalytic Asymmetric Reactions: Modern catalysis offers powerful tools for setting stereocenters. For instance, a highly stereoselective aldol (B89426) reaction catalyzed by a silver(I) complex with a cinchona-derived aminophosphine (B1255530) ligand was a key step in the synthesis of a spiro-oxindole alkaloid, establishing a crucial spirocyclic stereocenter. ox.ac.uk
Substrate Control: In the synthesis of tomatidine, the stereochemistry of the final spiroaminoketal was controlled through a diastereoselective combined azide reduction/addition sequence. researchgate.net The inherent stereochemistry of the steroidal precursor, often derived from a natural product like diosgenin, directs the formation of subsequent chiral centers.
Semisynthesis from Natural Precursors
The general transformation from a spirostanol (B12661974) (like tigogenin) to a spirosolane (like this compound) involves the replacement of the F-ring spiroketal oxygen with a nitrogen atom. A typical sequence involves:
Acetolysis: Opening of the F-ring of the protected sapogenin (e.g., tigogenin (B51453) acetate) to form a pseudodiosgenin-type intermediate.
Oximation: Formation of an oxime at the C-26 position.
Beckmann Rearrangement or Reduction: Catalytic hydrogenation of the oxime under specific conditions leads to the formation of the piperidine (B6355638) F-ring, yielding the spirosolane skeleton. The stereochemistry at C-22 and C-25 can be influenced by the reaction conditions.
A direct amination of the EF spiroketal in steroidal sapogenins has also been reported as a novel strategy for synthesizing steroidal alkaloids. researchgate.net Another approach involves the RuO4 oxidation of tigogenin to 5,6-dihydrokryptogenin, followed by amination with aluminum amide to generate a key spiroimine intermediate. nih.gov
Derivatization and Chemical Modification for Structure-Activity Relationship Studies
To explore the pharmacological potential and understand the structure-activity relationships (SAR) of this compound, researchers synthesize various derivatives and structural analogues. This often involves targeted modifications at specific functional groups on the steroidal skeleton.
Synthesis of this compound Derivatives and Esters
The hydroxyl group at the C-3 position is a common site for modification. Esterification is a straightforward method to produce derivatives with altered lipophilicity and potentially different biological properties.
Esterification: A study on soladulcidine (B192414) reported the synthesis of ten derivatives, including esters at the C-3 hydroxyl group. johnshopkins.edu These reactions typically involve treating the parent alcohol with an appropriate acyl chloride or carboxylic anhydride (B1165640) in the presence of a base. The synthesis of meperidine analogues has also demonstrated the utility of creating various ester derivatives to probe biological activity. researchgate.net
Introduction of Functional Groups and Structural Analogues for Pharmacological Exploration
Creating structural analogues by introducing new functional groups or altering the core skeleton can lead to compounds with improved potency or novel activities.
Oxidation: The synthesis of 12-oxosoladulcidine was achieved in five steps from hecogenin, introducing a ketone at the C-12 position. nih.gov This modification was explored based on the known antitumor activity of the parent compounds. nih.gov
Ring Modification: Modifications can also be made to the heterocyclic EF-ring system. Research on soladulcidine has included modifications at the NH group of the F ring and derivatives formed from the opening of the E ring. johnshopkins.edu
Analogue Libraries: The systematic synthesis of analogue libraries, as demonstrated in the study of pseudoceratidine, allows for a comprehensive SAR analysis. mdpi.com By varying features like halogenation and chain length, critical structural requirements for antibacterial activity were identified. mdpi.com This principle is directly applicable to the pharmacological exploration of the spirosolane scaffold.
Structure Activity Relationship Sar Investigations of Spirosolan 3 Ol
Impact of Spirosolane (B1244043) Skeleton Modifications on Biological Activity
Modifications to the core spirosolane skeleton have been shown to significantly alter the biological activity profile of spirosolan-3-ol derivatives. The intricate fusion of the E and F rings, along with substitutions on the steroidal backbone, provides multiple avenues for synthetic alteration and subsequent evaluation of pharmacological effects.
Research into solasodine (B1681914) analogues with a seven-membered F ring demonstrated that the structure of the E/F rings and the substitution pattern of ring A affect activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One of the most potent compounds in this series acted as a non-competitive inhibitor with IC50 values of 8.51 μM and 7.05 μM for AChE and BChE, respectively. researchgate.net In contrast, the N-nitrososolamargine derivative, which has a modified F ring, showed no inhibition of acetylcholinesterase. researchgate.net
Substitutions at other positions of the steroidal skeleton also play a crucial role. For instance, the introduction of a hydroxyl group at the C-7 position of the aglycone in solamargine (B1681910) and solasonine resulted in a decrease in cytotoxicity. nih.gov Specifically, solamargine and solasonine displayed cytotoxic activities against MGC803, HepG2, and SW480 cell lines with IC50 values ranging from 7.02 ± 0.60 to 23.79 ± 1.42μM, whereas their 7α-hydroxy derivatives showed no cytotoxicity. nih.gov Furthermore, modifications at the C-16 position have been shown to be critical. It has been observed that α, β-unsaturated fragments in ring D might be key for the activity of certain pregnane derivatives. nih.gov
The following table summarizes the cytotoxic activity of some solasodine derivatives with modifications on the spirosolane skeleton.
| Compound | Modification | Cell Line | IC50 (µM) |
|---|---|---|---|
| Solanigriniside A | Glycoside derivative | LU-1 | 56.2 |
| Solanigriniside B | Glycoside derivative | MCF-7 | 4.6 |
| Solanigriniside C | Glycoside derivative | Hep-G2 | 20.1 |
| Solasodine | Aglycone | LU-1 | 10.3 |
| 3-Acetoxysolasodine | Modification at C-3 | MCF-7 | 9.8 |
Role of the Hydroxyl Group at C-3 in Molecular Interactions
The hydroxyl group at the C-3 position of the this compound skeleton is a critical determinant of its biological activity, primarily through its ability to form hydrogen bonds and serve as a site for glycosidic linkages. The orientation of this hydroxyl group (α or β) also significantly influences molecular interactions.
The presence and nature of a sugar moiety attached to the C-3 hydroxyl group are pivotal for many of the observed biological effects. For instance, the oligosaccharide chain plays a crucial role in the therapeutic properties of spirosolane glycoalkaloids. nih.gov This is evident in the differing biological activities of tomatine (a glycoside) and its aglycone, tomatidine (B1681339). nih.gov The antifungal activity of solasodine-3-O-β-d-glucopyranoside against Candida albicans is dependent on the glucosyl residue, which is critical for its uptake into the fungal cells. nih.govnih.gov Once inside the cell, the glycoside is hydrolyzed to the active aglycone, solasodine. nih.gov
Molecular modeling studies have further illuminated the role of the C-3 hydroxyl group. In the interaction of tomatidine with the porcine epidemic diarrhea virus 3C-like protease (PEDV-3Clpro), the complex is stabilized by a single hydrogen bond between the C-3 hydroxyl group of tomatidine and the protein. nih.gov
Modifications of the C-3 hydroxyl group, such as esterification or etherification, can also modulate biological activity. For example, 3-acetoxysolasodine exhibited cytotoxic effects against MCF-7 cells with an IC50 value of 9.8 μM. nih.gov However, in some cases, such modifications can reduce or abolish activity. The introduction of a double bond at the C-3 and C-4 positions of the steroidal skeleton has been shown to be pivotal for the inhibitory activity of certain derivatives against S. aureus. nih.gov
Stereochemical Influences on the this compound Activity Profile
The stereochemistry of the spirosolane skeleton is a crucial factor that dictates the biological activity profile of this compound and its derivatives. The spatial arrangement of atoms and functional groups at various chiral centers, including C-3, C-5, C-16, C-22, and C-25, significantly influences how these molecules interact with their biological targets.
Furthermore, the stereochemistry at other positions is also critical. For example, the solanidane family of steroidal alkaloids, which are structurally related to spirosolanes, typically possess a 22R,25S configuration. nih.gov The subtle differences in the stereochemistry of the side chain can lead to significant variations in biological effects.
A study on the antimalarial activity of nature-inspired 3-Br-acivicin isomers and their derivatives highlighted the pivotal role of stereochemistry in biological activity. Only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake may be mediated by a stereoselective transport system. nih.gov While this study was not on this compound itself, it underscores the general principle that stereochemistry is a key determinant of the biological activity of chiral molecules.
The following table illustrates the influence of stereochemistry on the antiplasmodial activity of 3-Br-acivicin isomers.
| Compound Isomer | Absolute Configuration | Antiplasmodial Activity (IC50) |
|---|---|---|
| 1a | (5S, αS) | Potent |
| - | (5R, αR) | Moderate |
| - | (5S, αR) | Poorly active |
| - | (5R, αS) | Poorly active |
Comparative SAR Studies with Related Steroidal Alkaloids
Comparative structure-activity relationship studies between this compound derivatives and other related steroidal alkaloids, such as solanidanes and pregnane-type alkaloids, provide valuable insights into the structural requirements for various biological activities. These studies help to identify the key pharmacophoric features that contribute to a specific pharmacological effect.
Spirosolanes, such as tomatidine and solasodine, and solanidanes, such as solanidine, share a common steroidal backbone but differ in the structure of their nitrogen-containing side chains. This structural divergence leads to distinct biological activity profiles. For instance, a study on the antiviral activity against Chikungunya virus (CHIKV) demonstrated that while tomatidine showed potent activity, its structural derivative solasodine also exhibited strong, albeit less potent, antiviral effects. nih.gov
The biosynthetic pathways of spirosolanes and solanidanes have also been shown to diverge due to the evolution of specific enzymes. A 2-oxoglutarate dependent dioxygenase (DPS) is a key enzyme in the biosynthesis of solanidane glycoalkaloids in potato, catalyzing the ring-rearrangement from a spirosolane precursor. mdpi.com This evolutionary divergence contributes to the chemical diversity and varied biological activities observed in the Solanaceae family. mdpi.com
In the context of cholinesterase inhibition, studies on pregnane-type steroidal alkaloids from Sarcococca hookeriana have shown that these compounds exhibit varying degrees of inhibitory activity against acetylcholinesterase and butyrylcholinesterase, with IC50 values ranging from 1.5 to 148.2 µM and 0.6 to 100.2 µM, respectively. nih.gov Comparing these findings with the cholinesterase inhibitory activity of spirosolane derivatives can help to elucidate the structural features that favor inhibition of these enzymes.
The following table provides a comparison of the antiviral activity of tomatidine and its structural derivatives against Chikungunya virus.
| Compound | Alkaloid Type | Antiviral Activity against CHIKV (EC50 in µM) |
|---|---|---|
| Tomatidine | Spirosolane | 1.2 - 3.8 |
| Solasodine | Spirosolane | Less potent than Tomatidine |
| Sarsasapogenin | Spirostan (B1235563) (non-nitrogenous analogue) | Less potent than Tomatidine |
Biological System Interactions and Molecular Mechanisms of Spirosolan 3 Ol
Mechanisms of Action on Cellular Signaling Pathways
Spirosolan-3-ol exerts considerable influence over several critical intracellular signaling cascades. These interactions underpin its observed anti-inflammatory, autophagic, and anti-proliferative properties. The compound modulates networks that are central to cellular responses to stress, inflammation, and growth signals.
This compound is recognized as a potent anti-inflammatory agent, largely due to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways. medchemexpress.combohrium.com In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound treatment effectively suppresses the activation of both NF-κB and JNK. bohrium.comresearchgate.net The mechanism of NF-κB inhibition involves preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. medchemexpress.combohrium.comfrontiersin.org This action blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for its function as a transcription factor. medchemexpress.comfrontiersin.org
By inhibiting the JNK pathway, this compound prevents the phosphorylation of the transcription factor c-Jun. bohrium.comfrontiersin.org The dual inhibition of these pathways leads to a significant downregulation of NF-κB target genes. frontiersin.org This includes a marked reduction in the expression and production of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). medchemexpress.comfrontiersin.orgnih.gov These effects have been demonstrated in various cell types, including macrophages and fibroblast-like synoviocytes, highlighting a broad anti-inflammatory profile. researchgate.netfrontiersin.org
This compound is a known activator of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins. medchemexpress.comnih.gov It has been shown to enhance general autophagy and, more specifically, the selective removal of damaged mitochondria, a process known as mitophagy. fightaging.org The induction of autophagy contributes to its protective effects in various conditions, including sepsis-induced acute lung injury and ischemic injury. nih.govnih.gov
The mechanism underlying autophagy activation is linked to the compound's modulation of the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways. nih.gov Studies show that this compound can inactivate MAPK and NF-κB signaling, which in turn promotes autophagy. nih.gov The MAPK family, which includes Extracellular signal-regulated kinase (ERK), plays a complex role in regulating autophagy. mdpi.com While the ERK pathway is often associated with cell survival and proliferation, its inhibition can lead to the induction of autophagy. mdpi.com The mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy, is influenced by the MAPK/ERK pathway. mdpi.com Specifically, the ERK pathway can activate mTOR, which then suppresses autophagy by phosphorylating and inactivating Unc-51 like autophagy activating kinase 1 (ULK1). psu.edunih.gov By inhibiting the MAPK/ERK cascade, this compound can relieve this suppression, thereby promoting ULK1 activity and initiating the autophagic process. frontiersin.orgnih.gov However, the interaction is complex, as some context-specific studies, particularly in skeletal muscle, have reported an activation of mTORC1 signaling by this compound. researchgate.net
The Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is common in various cancers. nih.govnih.gov this compound has been shown to modulate this pathway, contributing to its anti-proliferative effects. medchemexpress.com Research indicates that this compound can inhibit the PI3K/AKT pathway, a mechanism that is associated with reduced cell proliferation and the induction of apoptosis in cancer models. medchemexpress.comnih.gov For instance, the compound has been found to attenuate osteoclastogenesis, a process involving cell differentiation and proliferation, by inhibiting the PI3K/Akt signaling pathway. medchemexpress.com
The PI3K/AKT pathway functions by activating AKT, which then phosphorylates numerous downstream targets that promote cell survival and inhibit apoptosis. youtube.comyoutube.com By suppressing this pathway, this compound can halt the cell cycle and prevent uncontrolled proliferation. nih.govnih.gov It is noteworthy that, similar to its effects on mTOR, the action of this compound on AKT may be tissue-specific. In the context of skeletal muscle, some studies report that the compound can stimulate anabolic signaling through a transient activation of AKT, highlighting a differential, context-dependent role. researchgate.net
Table 1: Summary of this compound's Effects on Cellular Signaling Pathways
| Signaling Pathway | Key Proteins Modulated | Observed Effect of this compound | Functional Consequence |
|---|---|---|---|
| NF-κB Pathway | IκBα, p65 | Inhibition bohrium.comfrontiersin.org | Anti-inflammatory; Decreased production of iNOS, COX-2, TNF-α, IL-1β medchemexpress.comfrontiersin.org |
| JNK/MAPK Pathway | JNK, c-Jun | Inhibition bohrium.comfrontiersin.org | Anti-inflammatory; Decreased pro-inflammatory gene expression bohrium.com |
| Autophagy Pathways | ERK, mTOR, ULK1 | Induction (via MAPK inhibition) nih.govmdpi.com | Enhanced clearance of damaged organelles (mitophagy); Cytoprotection nih.govfightaging.org |
| PI3K-AKT Pathway | PI3K, AKT | Inhibition (in cancer/inflammation models) medchemexpress.com | Anti-proliferative; Apoptosis induction medchemexpress.comnih.gov |
Interactions with Ion Channels and Membrane Physiology
This compound directly interacts with and modulates the function of voltage-gated ion channels, particularly sodium (Na+) channels. These interactions alter the electrophysiological properties of excitable cells, affecting membrane potential and the generation of action potentials.
Research using patch-clamp techniques on neuro-2a and GH3 cells has revealed that this compound distinctly modulates voltage-gated Na+ currents (INa). medchemexpress.com The compound affects both the major components of this current: the transient (INa(T)) or peak component, responsible for the rapid upstroke of an action potential, and the late (INa(L)) or sustained component, a smaller current that persists during depolarization. medchemexpress.com this compound was found to increase the amplitude of both the transient and late Na+ currents in a manner that is dependent on its concentration. medchemexpress.com The effect on the late component is particularly potent, suggesting a significant alteration of the channel's inactivation process. medchemexpress.com
This compound not only enhances the magnitude of Na+ currents but also modifies their gating properties. medchemexpress.com While it does not alter the steady-state current-voltage relationship for the transient current, it significantly shifts the steady-state inactivation curve toward a less depolarized potential. medchemexpress.com This change indicates that the compound makes it easier for channels to enter an inactivated state at more negative membrane potentials. medchemexpress.com
Table 2: Summary of this compound's Effects on Voltage-Gated Sodium (Na+) Channels
| Parameter | Effect of this compound | Source |
|---|---|---|
| Transient Na+ Current (INa(T)) Amplitude | Increase | medchemexpress.com |
| Late Na+ Current (INa(L)) Amplitude | Increase | medchemexpress.com |
| Steady-State Inactivation Curve | Shift to less depolarized potential | medchemexpress.com |
| Decay of INa(T) during pulse train | Slowed | medchemexpress.com |
| Recovery Time from Block | Increased (both fast and slow components) | medchemexpress.com |
| Window Current (INa(W)) | Enhanced | medchemexpress.com |
Influence on Mitochondrial Membrane Potential and Bioenergetics
This compound exerts a notable influence on mitochondrial homeostasis, with studies reporting varied effects on mitochondrial membrane potential (MMP) depending on the cell type and conditions. In primary rat cortical neurons, treatment with 4 μM of tomatidine (B1681339) has been shown to increase mitochondrial content and elevate the mitochondrial membrane potential. researchgate.netnih.gov This suggests an enhancement of mitochondrial biogenesis and function in these cells. researchgate.netnih.gov Conversely, in human fibroblast cells, tomatidine treatment led to a dose-dependent decrease in MMP. scisoc.or.th At concentrations higher than 5 µM, tomatidine significantly decreased MMP, with the effect becoming more pronounced as the concentration increased. scisoc.or.th This loss of MMP is a key trigger for mitophagy, the selective removal of damaged mitochondria. scisoc.or.th
Furthermore, in the protozoan parasite Leishmania amazonensis, tomatidine was found to induce a loss of mitochondrial membrane potential, which was accompanied by a decrease in ATP levels. nih.govcambridge.org This disruption of mitochondrial bioenergetics contributes to its anti-parasitic activity. nih.govcambridge.org In C. elegans, tomatidine treatment was observed to increase the basal oxygen consumption rate (OCR) in aged worms, suggesting an improvement in mitochondrial quality and respiratory function. researchgate.net These findings indicate that this compound can modulate mitochondrial bioenergetics, though its specific effects appear to be context-dependent.
Enzyme Inhibition and Metabolic Interference
This compound has been identified as an inhibitor of several key enzymes, thereby interfering with crucial metabolic pathways, including cholesterol metabolism and sterol biosynthesis in pathogens.
Inhibition of Acyl-CoA:cholesterol Acyl-transferase (ACAT)
This compound (tomatidine) has been demonstrated to be a potent inhibitor of Acyl-CoA:cholesterol Acyl-transferase (ACAT), an enzyme crucial for the esterification of intracellular cholesterol to form cholesteryl esters. acs.orgnih.govresearchgate.net Studies have shown that tomatidine significantly inhibits the accumulation of cholesteryl esters in human monocyte-derived macrophages in a dose-dependent manner. acs.orgnih.gov Further investigations in Chinese hamster ovary cells overexpressing human ACAT-1 or ACAT-2 revealed that tomatidine suppresses the activity of both isoforms of the enzyme. acs.orgnih.gov The inhibition of ACAT activity by tomatidine is believed to be a key mechanism behind its ability to ameliorate hyperlipidemia and atherosclerosis, as demonstrated in apoE-deficient mice where its administration led to reduced serum cholesterol and atherosclerotic lesion areas. acs.orgnih.gov
Disruption of Sterol Biosynthesis (e.g., C-24 Sterol Methyltransferase) in Pathogens
This compound disrupts the sterol biosynthesis pathway in certain pathogens, a mechanism that is a target for antimicrobial drug development due to the differences in sterol composition between pathogens and their mammalian hosts. cambridge.org In the protozoan parasite Leishmania amazonensis, tomatidine treatment leads to a significant depletion of endogenous 24-alkylated sterols. nih.govcambridge.org This is accompanied by the accumulation of zymosterol, a sterol intermediate. nih.govcambridge.org These findings strongly suggest that tomatidine inhibits the enzyme C-24 sterol methyltransferase (also known as S-adenosylmethionine:sterol methyltransferase or Erg6), which is responsible for the methylation of sterols at the C-24 position—an essential step in the production of ergosterol (B1671047) and other 24-methyl sterols in these organisms. nih.govcambridge.orgresearchgate.net
Similarly, in the fungus Saccharomyces cerevisiae, tomatidine has been reported to block the formation of ergosterol by inhibiting both C-24 sterol methyltransferase and C-24 sterol reductase. nih.govresearchgate.net
Effects on Matrix Metalloproteinases (MMPs) in Cellular Invasion
This compound (tomatidine) has been shown to modulate the expression and activity of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix, which is a critical process in cancer cell invasion and metastasis. researchgate.net Research on human lung adenocarcinoma A549 cells demonstrated that tomatidine inhibits cell invasion by reducing the mRNA levels of both matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). researchgate.netbiocrick.com Concurrently, it was observed to increase the expression of tissue inhibitor of metalloproteinase-1 (TIMP-1), a natural inhibitor of MMPs. researchgate.netbiocrick.com
The inhibitory effect of tomatidine on MMP expression is linked to its ability to suppress the phosphorylation of Akt and extracellular signal-regulating kinase (ERK), as well as to decrease the nuclear level of nuclear factor kappa B (NF-κB), a key transcription factor for MMP genes. researchgate.netbiocrick.com Furthermore, studies on α-tomatine, the glycoside of tomatidine, have also shown significant inhibition of MMP-2 and MMP-9 activation. mdpi.com
Target Identification and Ligand Binding Studies
Computational approaches have been employed to identify the molecular targets of this compound and to understand its binding interactions, providing insights into the signaling pathways it modulates.
Molecular Docking and Computational Approaches to Target Elucidation (e.g., ERK, MAPK, mTOR, ULK1)
Molecular docking studies have been utilized to investigate the binding affinity of this compound (tomatidine) with key proteins involved in cellular signaling pathways related to cell growth, proliferation, and autophagy. A study investigating the effects of tomatidine on liver fibrosis found through network pharmacology and subsequent molecular docking that tomatidine exhibits good binding affinity to several key signaling proteins. researchgate.net
The study revealed that tomatidine could effectively bind to the active sites of Extracellular signal-Regulated Kinase (ERK), Mitogen-Activated Protein Kinase (MAPK), mammalian Target of Rapamycin (mTOR), and Unc-51 Like Autophagy Activating Kinase 1 (ULK1). researchgate.net Experimental validation in hepatic stellate cells confirmed that tomatidine promotes autophagy by inhibiting the phosphorylation of ERK and mTOR, while activating the phosphorylation of ULK1. researchgate.net This suggests that tomatidine can modulate the ERK/MAPK-mTOR-ULK1 signaling pathway to induce its biological effects. researchgate.net Other research has also confirmed that tomatidine can inhibit the MAPK pathway in other contexts, such as in CLP-treated mice. researchgate.net
Biological Activity in Pre Clinical Models of Spirosolan 3 Ol
In Vitro Cellular Models for Activity Assessment
The biological activities of Spirosolan-3-ol and its derivatives have been evaluated using a variety of established in vitro cellular models. These assays provide crucial preliminary data on the compound's potential efficacy and mechanisms of action at the cellular level.
Antimicrobial Activity against Bacterial Pathogens
The emergence of antibiotic-resistant bacterial strains necessitates the search for novel antimicrobial agents. Research has indicated that certain phytochemicals show promise in combating resistant pathogens such as Staphylococcus aureus. While direct studies on this compound are limited, the broader class of compounds to which it belongs has been investigated. For instance, various plant-derived compounds, including some saponins (B1172615), have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. nih.govjmb.or.kr The mechanisms of action for such compounds can include membrane disruption and enzymatic inhibition. nih.gov Some studies have explored the efficacy of essential oils and their components against S. aureus, revealing that compounds like carvacrol (B1668589) and thymol (B1683141) can be effective. nih.gov The investigation into the specific activity of this compound against resistant bacterial strains, including small-colony variants, remains an area for further research.
Antiparasitic Effects
The potential of natural products as a source for new antiparasitic drugs is an active area of research, particularly for neglected tropical diseases like leishmaniasis. nih.gov Caused by protozoan parasites of the Leishmania genus, this disease requires treatments with fewer side effects and less susceptibility to resistance. nih.govkoreascience.kr Studies have shown that parasites like Leishmania amazonensis expose phosphatidylserine (B164497) on their surface, a process that can influence the host's immune response. nih.gov Research into natural compounds has identified molecules that exhibit antiproliferative effects against L. amazonensis promastigotes. nih.govkoreascience.kr While specific data on this compound is not extensively detailed in the provided context, related compounds have shown promise. For example, terpenoid fractions from certain plants have demonstrated activity against both promastigote and intracellular amastigote forms of L. amazonensis. koreascience.kr
Investigations in Cancer Cell Lines
A significant portion of preclinical research on this compound and related spirostanol (B12661974) saponins has focused on their cytotoxic effects against various cancer cell lines. These compounds have been shown to induce cell death through mechanisms such as apoptosis, autophagy, and necroptosis. beilstein-journals.org
The cytotoxic activity of related spirostanol compounds has been observed in a range of cancer cell lines, as detailed in the table below.
| Cell Line | Cancer Type | Compound Type | Observed Effect | IC50 Values | Reference |
| MCF-7 | Breast Cancer | Spirostanol steroid | Strong cytotoxicity | 0.57 µM | nih.gov |
| HepG2 | Hepatocellular Carcinoma | Spirostanol steroid | Strong cytotoxicity | - | nih.gov |
| LU-1 | Lung Cancer | Spirostanol steroid | Strong cytotoxicity | - | nih.gov |
| SGC-7901, AGS | Gastric Cancer | Spirostanol saponin (B1150181) (T-17) | Dose-dependent cytotoxicity, induced apoptosis and autophagy | - | nih.gov |
| PC-3 | Prostate Cancer | (-)-gossypol (related compound) | Inhibition of cell growth, induced apoptosis | 4.74 µg/mL | mdpi.com |
| SK-LU-1 | Lung Adenocarcinoma | Spirostanol saponin | Strong cytotoxic activity | 0.28 µM | researchgate.net |
| IMR-32, SH-SY5Y | Neuroblastoma | Sparstolonin B (related compound) | Growth inhibition, cell cycle arrest, induced apoptosis | 10 µM | |
| BEL-7402 | Hepatocellular Carcinoma | Cecropin (B1577577) (peptide) | Inhibition of proliferation, induced apoptosis | - |
This table is representative of the types of activities observed for spirostanol compounds and other natural products against various cancer cell lines. The IC50 values represent the concentration of a substance needed to inhibit a given biological process by 50%.
These studies indicate that compounds structurally related to this compound can inhibit the proliferation of cancer cells and induce cell death pathways. For example, a spirostanol saponin isolated from Tupistra chinensis Baker, known as T-17, demonstrated dose-dependent cytotoxicity in gastric cancer cell lines SGC-7901 and AGS by inducing apoptosis and autophagy. nih.gov Similarly, other spirostanol steroids have shown potent cytotoxicity against breast (MCF-7), liver (HepG2), and lung (LU-1) cancer cell lines. nih.gov In prostate cancer research, the PC-3 cell line is a commonly used model for androgen-insensitive cancer. Studies on compounds like (-)-gossypol have shown inhibition of PC-3 cell growth and induction of apoptosis. mdpi.com Furthermore, investigations into lung adenocarcinoma cell lines, such as SK-LU-1, have revealed the cytotoxic potential of spirostanol saponins. researchgate.net In neuroblastoma, a common solid tumor in children, compounds like sparstolonin B have been shown to inhibit the growth of both N-myc amplified and non-amplified cell lines. Finally, in hepatocellular carcinoma, peptides like cecropin have demonstrated the ability to inhibit cell proliferation and induce apoptosis in the BEL-7402 cell line.
Neuroprotective Studies in Cellular Systems
Glutamate-induced excitotoxicity is a key mechanism implicated in neuronal cell death in various neurodegenerative diseases. Research has explored the potential of various compounds to protect neurons from this damage. Studies have shown that certain agents can offer neuroprotection in primary glial cell cultures against glutamate (B1630785) toxicity. For instance, cholestane-3β, 5α, 6β-triol has demonstrated neuroprotective effects by modulating NMDA receptors and reducing glutamate-induced excitotoxicity in cultured neurons. Similarly, isoliquiritigenin (B1662430) has been shown to protect primary neuroglial cell cultures from glutamate-induced death by preventing increases in intracellular calcium and preserving mitochondrial potential. Lutein metabolites, 3'-epilutein and 3'-oxolutein, have also shown protective features against glutamate-induced oxidative stress in SH-SY5Y human neuroblastoma cells. While direct studies on this compound are not extensively available, the research on these related compounds suggests that molecules with similar steroidal structures may possess neuroprotective properties.
Modulation of Immune Cell Responses
The immune system plays a critical role in disease, and the modulation of immune cell responses is a key therapeutic strategy. Macrophages, for example, can be activated into different phenotypes, such as the pro-inflammatory M1 type, which is important in host defense. Prostaglandins have been shown to modulate macrophage activation, for instance, by inhibiting the release of nitric oxide and tumor necrosis factor-α in lipopolysaccharide-activated macrophages. The activation of T-cell immunity is also a crucial aspect of the adaptive immune response. Some studies suggest that certain compounds can influence T-cell responses, potentially directing them towards a specific profile, such as a Th1-type response, which is important in controlling intracellular pathogens.
In Vivo Animal Model Studies for Efficacy Evaluation
Despite the promising in vitro biological activities observed for this compound and related compounds, there is a notable lack of publicly available in vivo animal model studies specifically evaluating the efficacy of this compound. While preclinical research has utilized animal models to investigate the in vivo effects of other natural products in the contexts of antimicrobial, antiparasitic, anticancer, and neuroprotective activities, specific data for this compound is not found in the searched results. Therefore, this section remains to be populated pending future research.
Assessment of Antitumor Activity in Pre-clinical Animal Models
The antitumor potential of steroidal alkaloids is an area of significant research interest. nih.govamegroups.org While derivatives of this compound (Soladulcidine) have been synthesized and assessed for their in vitro antiproliferative activity against cancer cell lines, specific in vivo data from animal models for this compound is limited in the available literature. johnshopkins.edu However, to illustrate the methodologies used for related compounds, studies on other saponins provide insight into how antitumor activity is evaluated in preclinical animal models.
For instance, research on a saponin-rich fraction from Gymnema sylvestre (GSSRF) in a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in mice demonstrated a significant reduction in tumor volume and weight. mdpi.com The study tracked tumor growth over 30 days, showing that treatment with the saponin fraction controlled tumor progression compared to the untreated control group. mdpi.com The activity was found to be comparable to the standard anticancer agent, cisplatin. mdpi.com Such studies provide a framework for evaluating the potential efficacy of compounds like this compound in a whole-organism setting.
| Treatment Group | Tumor Volume (mL) on Day 30 (Mean ± SD) | Tumor Weight (g) on Day 30 (Mean ± SD) | Tumor Weight Reduction (%) |
|---|---|---|---|
| Control (DLA-induced) | 0.85 ± 0.01 | 1.80 ± 0.02 | - |
| GSSRF (100 mg/kg) | 0.51 ± 0.01 | 0.96 ± 0.01 | 46.70% |
| GSSRF (200 mg/kg) | 0.48 ± 0.01 | 0.71 ± 0.01 | 60.80% |
| Cisplatin (Standard) | 0.42 ± 0.01 | 0.53 ± 0.01 | - |
Neuroprotective Efficacy in Animal Models of Ischemic Injury
The neuroprotective potential of total steroid saponins has been investigated in animal models of ischemic stroke. nih.govfrontiersin.orgresearchgate.net In studies using a rat model of transient focal cerebral ischemia—induced by middle cerebral artery occlusion (MCAO)—pretreatment with total steroid saponins from Dioscorea zingiberensis demonstrated significant neuroprotective effects. nih.govresearchgate.net
The administration of these saponins markedly reduced the cerebral infarct volume, decreased brain edema (water content), and improved neurological deficit scores 24 hours after reperfusion. nih.govresearchgate.netmazums.ac.ir Histopathological analysis revealed that the treatment helped restore normal neuronal morphology in the hippocampus and cortex. nih.gov The underlying mechanisms for these effects appear to be linked to anti-inflammatory and antioxidant activities. nih.govresearchgate.net The saponin treatment was found to restore the levels of oxidative stress markers such as CAT and SOD to their normal range and alleviate the increased expression of proteins like NF-κB and ERK 1/2, which are involved in the inflammatory response following ischemic injury. nih.gov
| Parameter | Ischemia/Reperfusion Model Group | TSS-Treated Group (30 mg/kg) |
|---|---|---|
| Neurological Deficit Score | Significantly elevated | Significantly reduced |
| Cerebral Infarct Volume (%) | High | Significantly reduced |
| Brain Water Content (%) | Significantly increased | Significantly reduced |
| Neuron Survival (Nissl Bodies) | Reduced | Increased |
Prevention of Skeletal Muscle Atrophy in Animal Models
Based on a comprehensive review of the available scientific literature, there is no direct preclinical data from animal models assessing the efficacy of this compound or related steroidal saponins in the prevention of skeletal muscle atrophy. While various animal models exist to study muscle atrophy and sarcopenia, research connecting them to this specific class of compounds has not been identified. nih.govnih.gov
Modulation of Lipid Metabolism and Atherosclerosis in Animal Models
Steroidal saponins have been evaluated for their potential to modulate lipid metabolism and mitigate the development of atherosclerosis in preclinical models. nih.govnih.gov Atherosclerosis is a chronic inflammatory disease often driven by hyperlipidemia. rsc.orgsaudijournals.com
In a study utilizing Apolipoprotein E-deficient (ApoE−/−) mice, a common model for atherosclerosis research, the administration of saponins from Allii Macrostemonis Bulbus (SAMB) significantly attenuated the progression of the disease. nih.gov The mice, which were fed a high-fat diet to induce atherosclerosis, showed a significant reduction in the atherosclerotic lesion area in the aorta following treatment with SAMB. nih.gov The mechanism was linked to the inhibition of macrophage foam cell formation and a reduction in inflammation, partly through the NF-κB signaling pathway. nih.gov These findings suggest that this class of compounds can beneficially impact lipid deposition and inflammatory processes that are central to the pathology of atherosclerosis. nih.govnih.gov
| Treatment Group | Aortic Lesion Area (% of total aorta) |
|---|---|
| Control (HFD) | High (baseline for comparison) |
| SAMB (Low Dose) | Significantly reduced vs. Control |
| SAMB (Middle Dose) | Significantly reduced vs. Control |
| SAMB (High Dose) | Significantly reduced vs. Control |
Ecological and Agronomic Significance of Spirosolan 3 Ol
Role in Plant Defense Mechanisms against Pathogens and Herbivores
Spirosolan-3-ol and its associated glycoalkaloids are widely recognized as protective allelochemicals, acting as a chemical shield against various pathogens and herbivores. nih.govrjptonline.org These bitter and often toxic compounds are a key component of the plant's innate defensive strategy. nih.gov Their production can deter or inhibit organisms that attempt to infect or consume the plant, thereby enhancing its survival and reproductive success. nih.gov
The antimicrobial effects of this compound and its derivatives are a cornerstone of their defensive function, contributing significantly to plant immunity. nih.govmdpi.com The aglycone solasodine (B1681914), along with its glycosides, demonstrates notable activity against a spectrum of fungal and bacterial pathogens. rjptonline.orgoaji.net
Research has confirmed the antifungal properties of these compounds against various fungal strains, including Candida albicans and Aspergillus fumigatus. rjptonline.orgresearchgate.net Studies indicate that the sugar portions of the glycoalkaloid are often crucial for the antifungal action. rjptonline.org For instance, a specific glycoside, solasodine-3-O-β-d-glucopyranoside, which is isolated from Solanum nigrum, has been shown to kill Candida albicans by causing hyper-permeability of the vacuole membrane, leading to cell death. nih.govbohrium.com While the aglycone solasodine alone can be effective, its glycosidic forms, solamargine (B1681910) and solasonine, often show significant inhibition of fungal growth. rjptonline.org
In terms of antibacterial action, solasodine has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov It has been found to be particularly active against the pathogenic Gram-positive bacterium Staphylococcus aureus. rjptonline.orgtandfonline.com Studies have also reported its effectiveness against Escherichia coli. nih.govresearchgate.net The mechanism of action can involve the damaging of bacterial DNA. nih.gov Furthermore, solasodine can enhance the efficacy of conventional antibiotics, an effect known as potentiation, by reducing the minimum inhibitory concentration (MIC) required to suppress bacterial growth. nih.gov
Antimicrobial Activity of this compound (Solasodine) and its Derivatives
This table summarizes the observed antimicrobial effects of solasodine and its related compounds against various pathogens based on research findings.
| Compound | Pathogen | Observed Effect | Source |
|---|---|---|---|
| Solasodine | Staphylococcus aureus (Gram-positive bacterium) | Showed significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL. tandfonline.com | tandfonline.com |
| Solasodine | Escherichia coli (Gram-negative bacterium) | Demonstrated antibacterial effectiveness in an in-vitro assay. researchgate.net Showed an MIC of 512 μg/mL against a standard strain. nih.gov | nih.govresearchgate.net |
| Solasodine-3-O-β-d-glucopyranoside | Candida albicans (Fungus) | Exhibited potent fungicidal activity with an MIC of 32 μg/mL. nih.gov | nih.gov |
| Solasodine | Pseudomonas aeruginosa (Gram-negative bacterium) | Showed an MIC of 512 μg/mL against a standard strain. nih.gov | nih.gov |
| Solamargine and Solasonine | Various Fungi (e.g., Candida albicans, Trichophyton) | Significantly inhibited fungal growth. rjptonline.org | rjptonline.org |
Steroidal glycoalkaloids, including the glycosides of this compound, serve as potent chemical weapons against insect herbivores. nih.govmdpi.com These compounds can act as feeding deterrents, reducing the palatability of the plant tissue and thereby limiting the damage caused by pests. mdpi.com The increased production of these bitter compounds in response to pest invasion is a common plant defense strategy. nih.gov
While the aglycone solasodine by itself may have limited effectiveness, its glycosides—solamargine and solasonine—can significantly inhibit the growth and development of insect larvae. rjptonline.orgi-scholar.in For example, these compounds have been tested against the red flour beetle (Tribolium castaneum) and the tobacco hornworm (Manduca sexta), where they were found to impede larval growth. i-scholar.in
Contribution to Plant Physiological Processes (e.g., Protection against Oxidative Stress)
In addition to direct defense, this compound contributes to the plant's ability to withstand physiological stress, particularly oxidative stress. researchgate.netbiocrick.com Abiotic and biotic pressures, such as pathogen attack, high-intensity light, or drought, can lead to the overproduction of reactive oxygen species (ROS) in plant cells. nih.gov ROS are highly reactive molecules that can cause significant damage to cellular components like proteins, lipids, and DNA. nih.gov
This compound (solasodine) has been shown to possess antioxidant properties that help mitigate this damage. rjptonline.orgi-scholar.inresearchgate.net It can enhance the plant's endogenous antioxidant defense system by boosting the activity of key enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.netijpsr.com These enzymes work to neutralize ROS; for example, SOD converts superoxide radicals into hydrogen peroxide, which is then decomposed into harmless water by CAT. researchgate.net
By preventing the accumulation of ROS and reducing consequent damage like lipid peroxidation, solasodine helps maintain cellular integrity and function during periods of stress. researchgate.netijpsr.com This protective role is a vital physiological contribution, allowing the plant to better tolerate adverse environmental conditions and pathogen attacks, which are often accompanied by an oxidative burst. nih.gov
Influence on Plant-Microbe and Plant-Insect Interactions
This compound and its derivatives are key chemical mediators in the complex web of interactions between plants, microbes, and insects. nih.gov Their primary role in this context is defensive, shaping the relationships to the plant's advantage by warding off antagonists. uobabylon.edu.iq The presence of these alkaloids in plant tissues directly influences which microbes can successfully colonize the plant and which insects can feed on it. nih.govresearchgate.net
In plant-microbe interactions, the antifungal and antibacterial properties of spirosolane (B1244043) compounds create a selective chemical barrier. uobabylon.edu.iq This defense mechanism inhibits the growth of a wide range of potential pathogens on the plant's surface and within its tissues, forming a crucial part of the plant's immune response.
Future Research Directions and Potential Applications
Elucidation of Novel Molecular Targets and Interaction Networks
A fundamental aspect of future research will be the comprehensive identification and characterization of the molecular targets of Spirosolan-3-ol. While the broader class of spirosolane (B1244043) alkaloids has been associated with various biological effects, the specific proteins and cellular pathways that this compound directly interacts with remain largely unknown.
Advanced proteomic approaches, such as affinity purification-mass spectrometry (AP-MS), can be employed to identify binding partners of this compound within the cellular proteome. This technique utilizes a tagged version of the compound to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry. nih.gov Such studies could reveal novel targets and provide insights into the compound's mechanism of action.
Furthermore, computational modeling and molecular docking studies can predict potential binding sites on known protein targets. These in silico methods, combined with experimental validation, can accelerate the discovery of direct molecular interactions. Bioinformatic analysis of the identified protein interactome can then help to map the broader signaling networks affected by this compound, potentially uncovering unexpected therapeutic opportunities. nih.gov
Development of Advanced Analytical Platforms for Comprehensive Profiling
To fully understand the biological role and potential of this compound, the development of sophisticated analytical platforms for its comprehensive profiling in complex biological matrices is essential. Hyphenated analytical techniques, which couple separation methods with powerful detection technologies, are at the forefront of this endeavor. nih.gov
Techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the detection and quantification of this compound and its metabolites. mdpi.com The use of high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the identification of unknown metabolites. nih.gov Tandem mass spectrometry (MS/MS) further allows for structural elucidation by analyzing the fragmentation patterns of the parent molecule. nih.gov
Future research should focus on developing and validating robust and sensitive methods for the absolute quantification of this compound in various biological samples, including plasma, tissues, and cell cultures. Metabolomic studies, employing these advanced analytical platforms, will be crucial for mapping the metabolic fate of this compound and understanding how it alters cellular metabolism. nih.gov
Optimization of Biosynthetic Pathways for Sustainable Production and Yield Enhancement
The natural abundance of this compound in plant sources can be low and variable, posing a challenge for its large-scale production. Therefore, a significant area of future research lies in the optimization of its biosynthetic pathway to ensure a sustainable and high-yield supply.
The biosynthesis of spirosolane alkaloids, including the closely related tomatidine (B1681339), originates from cholesterol and involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases (GAME7, GAME8, GAME4), a 16-oxoglutarate-dependent dioxygenase (GAME11), and an aminotransferase. nih.gov The conversion of dehydrotomatidine to tomatidine is facilitated by enzymes such as steroid 5α-reductase (SlS5αR2) and 3β-hydroxysteroid dehydrogenase (Sl3βHSD1). rsc.org
Heterologous expression of the identified biosynthetic genes in microbial or plant hosts offers a promising strategy for producing this compound. rsc.orgnih.govrsc.org This approach, often referred to as metabolic engineering, allows for the reconstruction of the biosynthetic pathway in a well-characterized organism, enabling optimization of precursor supply and enzyme expression levels to enhance product yield. nih.govresearchgate.net Future work should focus on identifying and characterizing all the enzymes in the this compound biosynthetic pathway and then assembling them in a suitable heterologous host for optimized production. Strategies such as precursor feeding with compounds like phenylalanine have been shown to improve alkaloid yields in cell cultures and could be explored for this compound production. researchgate.net
Design and Synthesis of Enhanced Analogues with Improved Specificity and Potency
The chemical structure of this compound provides a scaffold for the design and synthesis of novel analogues with potentially improved pharmacological properties. Structure-activity relationship (SAR) studies are fundamental to this process, aiming to understand how specific structural modifications influence the biological activity of the molecule. mdpi.comnih.govmdpi.com
Efficient synthetic routes to this compound (soladulcidine) and its derivatives have been developed, often starting from readily available steroidal precursors like diosgenin. These synthetic strategies allow for the introduction of various functional groups at different positions of the spirosolane skeleton. nih.gov For instance, modifications to the A and B rings or the side chain can lead to changes in potency, selectivity, and pharmacokinetic properties. nih.gov
Future research should systematically explore the chemical space around the this compound core. By synthesizing a library of analogues and evaluating their biological activity, it will be possible to identify key structural features required for interaction with specific targets. This iterative process of design, synthesis, and biological testing can lead to the development of lead compounds with enhanced specificity and potency for desired therapeutic applications. mdpi.com
Exploration of Novel Therapeutic Areas Based on Established Mechanisms of Action
While the precise mechanisms of action for this compound are still under investigation, the known biological activities of the broader class of spirosolane alkaloids provide a basis for exploring its potential in new therapeutic areas.
Anti-inflammatory and Neuroprotective Effects: Many steroidal alkaloids exhibit anti-inflammatory properties. nih.gov Given the link between chronic inflammation and neurodegenerative diseases like Alzheimer's and Parkinson's, there is a strong rationale for investigating the neuroprotective potential of this compound. nih.govnih.govnih.gov Future studies could explore its ability to modulate inflammatory pathways in the brain, such as the NLRP3 inflammasome, which is implicated in the pathogenesis of Parkinson's disease. nih.gov Its potential to interfere with the formation of amyloid-beta oligomers, a key event in Alzheimer's disease, also warrants investigation. nih.gov
Anticancer Activity: Several spirosolane alkaloids have demonstrated cytotoxic effects against various cancer cell lines. nih.gov The anticancer mechanism of these compounds can involve the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. nih.gov Future research should evaluate the efficacy of this compound against a panel of cancer cell lines and in preclinical cancer models to determine its potential as an anticancer agent. Investigating its effects on key cancer-related signaling pathways, such as mTOR and PI3K/Akt, could provide insights into its mechanism of action. nih.govnih.gov
By systematically exploring these novel therapeutic avenues, researchers can potentially repurpose this compound or its optimized analogues for the treatment of a range of diseases with significant unmet medical needs.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing Spirosolan-3-ol and ensuring purity?
- Methodological Answer : Synthesis should follow established protocols for steroidal alkaloids, such as acid-catalyzed hydrolysis of glycosides (e.g., tomatine) to yield this compound. Purity assessment requires chromatographic techniques (HPLC or TLC) coupled with spectroscopic validation (NMR, IR) . For contamination control, adhere to impurity profiling guidelines, including threshold limits for unspecified impurities (e.g., ≤0.10% per ICH Q3A standards) .
Q. How can researchers validate the structural identity of this compound using spectroscopic data?
- Methodological Answer : Combine multiple techniques:
- NMR : Confirm the spirosolane skeleton via characteristic signals (e.g., 3β-hydroxyl proton at δ 3.5–4.0 ppm, spirocyclic oxygen resonance).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formula (C₂₇H₄₃NO₂) and fragmentation patterns .
Cross-reference spectral libraries (e.g., SciFinder, PubChem) to resolve ambiguities .
搞学术论文的,不知道这三大网站那像话么?01:05
Q. What strategies are effective for conducting a literature review on this compound’s bioactivity?
- Methodological Answer :
-
Use Google Scholar with Boolean queries:
"this compound" AND ("antimicrobial" OR "anticancer")to retrieve targeted studies. -
Apply the Cited By feature to trace seminal works and newer applications .
Google除了具有传统的文献检索功能外,还具有引文检索功能论文大学生学习-690717433614308481301:08
-
Filter results by domain (.gov, .edu) to prioritize peer-reviewed sources .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Perform contradiction analysis by:
- Comparing experimental conditions (e.g., cell lines, dosage ranges) across studies to identify variables affecting outcomes .
- Validating conflicting results via dose-response assays and statistical meta-analysis (e.g., RevMan software) .
- Documenting inter-study variability in supplementary materials to guide replication efforts .
Q. What experimental design considerations are critical for in vitro toxicity studies of this compound?
- Methodological Answer :
- Cell Line Selection : Use standardized models (e.g., HepG2 for hepatotoxicity) and include positive/negative controls.
- BSL-3 Compliance : If handling pathogenic assays, follow biosafety protocols for waste disposal and aerosol containment .
- Data Triangulation : Combine MTT assays with flow cytometry (apoptosis) and ROS detection to mitigate false positives .
Q. How can researchers optimize solvent systems for this compound’s chromatographic separation?
- Methodological Answer :
- Screen solvent polarities (e.g., chloroform:methanol gradients) using thin-layer chromatography (TLC) for preliminary separation.
- For HPLC, adjust mobile phase pH (e.g., 0.1% formic acid) to enhance peak resolution. Validate with spiked recovery tests (≥95% accuracy) .
Q. What are the best practices for analyzing this compound’s stability under varying storage conditions?
- Methodological Answer :
- Design accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS.
- Quantify major degradation products (e.g., dehydrogenated derivatives) using reference standards .
- Report stability data in compliance with WHO guidelines for natural product storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


